molecular formula C15H13N3OS B5559285 N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide

Cat. No. B5559285
M. Wt: 283.4 g/mol
InChI Key: ACFWCLVVXCSKPV-UHFFFAOYSA-N
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Description

MPB is a synthetic compound that was first synthesized by researchers in the 1980s. It belongs to a class of compounds known as benzothiophenes, which have been found to have a wide range of biological activities. MPB has been studied for its potential use in scientific research, particularly in the fields of cancer research and neuroscience.

Scientific Research Applications

Facile Synthesis and Electronic Properties

A study detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, showcasing a method for creating compounds with potential in electronic and nonlinear optical applications. The research highlighted how different substituents on the pyrazine ring influence electronic properties like the HOMO-LUMO energy gap and hyperpolarizability, indicating these compounds' suitability for use in electronic materials and devices (Ahmad et al., 2021).

Antimycobacterial Agents

Another significant application is in the field of antimicrobial research, where derivatives of N-(pyrazin-2-yl)benzamides were designed as antimycobacterial agents. These compounds were tested for activity against Mycobacterium tuberculosis and other bacterial and fungal strains, showing that certain derivatives possess lower cytotoxicity and better selectivity, making them promising candidates for developing new antimycobacterial drugs (Zítko et al., 2018).

Antiavian Influenza Virus Activity

Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable antiavian influenza virus activity. This synthesis route opens up new possibilities for developing antiviral drugs, particularly against bird flu influenza H5N1, highlighting the potential of N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide derivatives in antiviral research (Hebishy et al., 2020).

properties

IUPAC Name

N-[(5-methylpyrazin-2-yl)methyl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-7-17-13(8-16-10)9-18-15(19)12-2-3-14-11(6-12)4-5-20-14/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFWCLVVXCSKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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